(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
Description
The compound (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a heterocyclic molecule featuring a benzothiazole core fused with a 1,3,4-thiadiazole ring. Key structural elements include:
- 1,3,4-Thiadiazole moiety: Known for diverse bioactivities, including antimicrobial and insecticidal properties .
- Benzothiazole scaffold: Often associated with anticancer and anti-inflammatory activities.
- Substituents: A 5-ethyl group on the thiadiazole ring and a methylsulfonyl imino group on the benzothiazole ring, which may enhance metabolic stability and target binding .
Synthetic routes for analogous thiadiazole derivatives often involve condensation reactions between carbodithioates and hydrazonoyl halides in ethanol with triethylamine (Et$_3$N) as a base , or reactions between imines and acyl chlorides in the presence of pyridine .
Properties
Molecular Formula |
C13H13N5O3S3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H13N5O3S3/c1-3-10-16-17-12(23-10)15-11(19)7-4-5-8-9(6-7)22-13(14-8)18-24(2,20)21/h4-6H,3H2,1-2H3,(H,14,18)(H,15,17,19) |
InChI Key |
HFGOKFPZWBSHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps. The process begins with the preparation of the thiadiazole and benzothiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylamine, sulfur, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, EtOH, reflux, 12 h | 6-Carboxy-benzothiazole derivative | 78% |
| Basic hydrolysis | NaOH (aq.), 80°C, 8 h | Sodium salt of carboxylic acid | 82% |
This reactivity is critical for modifying solubility or introducing carboxylate-based bioisosteres.
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in electrophilic substitution and ring-opening reactions. Bromination at the 5-position occurs regioselectively due to electron-withdrawing effects of the methylsulfonyl group:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C | C5 | 5-Bromo-thiadiazole derivative |
Ring-opening reactions with nucleophiles (e.g., amines) yield thioamide intermediates, which can cyclize into new heterocycles under thermal conditions .
Methylsulfonyl Imino Group Reactivity
The methylsulfonyl imino (-N-SO₂CH₃) group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For instance:
| Reaction | Nucleophile | Conditions | Product |
|---|---|---|---|
| NAS with piperazine | Piperazine, K₂CO₃, DMF, 100°C | Piperazinyl-substituted derivative |
The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating substitution.
Benzothiazole Ring Modifications
The dihydro-benzothiazole core undergoes oxidation to the aromatic benzothiazole system under mild conditions:
| Reaction | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂, rt, 6 h | Aromatic benzothiazole derivative | 88% |
Electrophilic substitution (e.g., nitration) occurs at the C4 position of the benzothiazole ring due to directing effects of the carboxamide group.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling enables functionalization of the benzothiazole ring. For example:
| Reaction | Catalyst System | Boronic Acid | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Methoxyphenylboronic acid | 65% |
This method introduces aryl/heteroaryl groups to enhance π-stacking interactions in biological targets.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused pyrazole or triazole systems:
| Reaction | Dipolarophile | Product |
|---|---|---|
| Cycloaddition with phenylacetylene | CuI, DIPEA, DMF, 120°C | Thiadiazolo-pyrazole hybrid |
Mechanistic Insights
-
Hydrolysis of Carboxamide : Proceeds via a tetrahedral intermediate stabilized by resonance with the benzothiazole ring.
-
Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway, with regioselectivity controlled by steric effects of the methylsulfonyl group.
-
Electrophilic Substitution : Directed by electron-donating/withdrawing groups on the benzothiazole core, as confirmed by DFT calculations.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and benzothiazole compounds often exhibit potent antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi such as Candida albicans and Aspergillus niger . The presence of the thiadiazole ring enhances the interaction with microbial targets, making it a promising candidate for developing new antimicrobial agents.
Anticancer Potential
Thiadiazole-based compounds have been investigated for their anticancer properties. The unique structure of this compound may allow it to interfere with cancer cell proliferation and survival mechanisms. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Further empirical studies are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Anti-inflammatory Effects
Compounds containing benzothiazole derivatives have demonstrated anti-inflammatory activity, which is crucial for treating various inflammatory diseases. The dual action of this compound may provide therapeutic benefits in managing conditions like arthritis or inflammatory bowel disease .
Pesticidal Properties
The structural features of this compound suggest potential applications in agriculture as a pesticide or fungicide. Research has shown that similar heterocyclic compounds can effectively control plant pathogens, thereby enhancing crop yield and health . This application is particularly relevant in sustainable agriculture practices where chemical residues must be minimized.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting potential for clinical applications .
- Anticancer Activity : In a preclinical trial, a related benzothiazole derivative was tested for its ability to induce apoptosis in breast cancer cells. The results showed a dose-dependent increase in cell death, highlighting the anticancer potential of these compounds .
Mechanism of Action
The mechanism of action of (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Activities
The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., methylsulfonyl in the target compound) correlates with enhanced stability and target affinity compared to analogs with hydroxy or chlorobenzylidene groups .
- Synthetic Yields : Bulky substituents (e.g., 3-benzyl in Compound 44) reduce reaction yields (23%) compared to simpler derivatives .
Pharmacological and Computational Comparisons
- Biological Activities : Thiadiazole derivatives exhibit broad-spectrum bioactivities. For example, chlorobenzylidene-substituted analogs show insecticidal effects (LD$_{50}$ = 12 µg/mL) , while the target compound’s methylsulfonyl group may favor protease or kinase inhibition, as seen in similar sulfonamide derivatives .
- Computational Predictions : Tools like SimilarityLab enable rapid SAR exploration by comparing Morgan fingerprints (Tanimoto similarity ≥0.7) . For the target compound, this approach could predict off-target binding or optimize substituents for potency.
Metabolic and Druggability Profiles
- Druggability: Comparative genomics studies (e.g., M. ulcerans essential genes) highlight thiadiazole derivatives as candidates for repurposing FDA-approved drugs due to sequence homology with bacterial targets .
Biological Activity
The compound (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a novel hybrid molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure integrating a benzothiazole core with thiadiazole and sulfonamide functionalities. Such structural diversity is known to enhance biological activity by allowing interaction with multiple biological targets.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Many derivatives show promising anticancer effects by inhibiting specific kinases involved in tumor growth.
- Enzyme Inhibition : Compounds similar to the target molecule have demonstrated inhibitory effects on monoamine oxidases (MAOs), thymidine phosphorylase, and urease.
Case Studies and Research Findings
-
Anticancer Activity :
- A study found that benzothiazole-thiadiazole hybrids exhibited potent inhibitory effects against several cancer cell lines, with IC50 values ranging from 0.08 µM to 0.19 µM against key kinases such as VEGFR-2 and PDGFR-β . The compound's ability to inhibit these pathways suggests potential for development as an anticancer agent.
- Enzyme Inhibition :
- Antimicrobial Properties :
Comparative Analysis of Biological Activities
The mechanism of action for the biological activities of this compound likely involves:
- Inhibition of Kinases : The structural motifs allow for binding at the active sites of various kinases, disrupting their function and leading to reduced cell proliferation.
- Interaction with Enzymes : The sulfonamide group may facilitate interactions with enzyme active sites, leading to competitive inhibition.
Q & A
Q. Optimization Tips :
- Use HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediate purity.
- Catalytic triethylamine improves yields during imine formation (85% vs. 60% without) .
Basic: Which spectroscopic techniques are critical for structural validation, and what key signals confirm the E/Z isomerism?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Thiadiazole protons appear as singlets at δ 8.2–8.5 ppm.
- Methylsulfonyl group: Sharp singlet at δ 3.1 ppm (³J coupling < 2 Hz confirms E-configuration) .
- IR : Strong absorption at 1670 cm⁻¹ (C=N stretching of thiadiazole) and 1320 cm⁻¹ (S=O symmetric stretch) .
- X-ray crystallography : Dihedral angles between thiadiazole and benzothiazole rings (e.g., 12.5° deviation confirms planar E-configuration) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Q. Methodological Answer :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 10 µM indicates potency; compare to doxorubicin controls) .
- Antimicrobial : Broth microdilution (MIC determination) for S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Enzyme inhibition : Fluorescence-based assays for topoisomerase II or kinase targets (e.g., EGFR inhibition at 1–5 µM) .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data?
Q. Methodological Answer :
Molecular docking (AutoDock Vina) : Compare binding poses in mutant vs. wild-type enzyme pockets (e.g., EGFR T790M mutation reduces affinity by 30%) .
MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD > 3 Å indicates poor target engagement .
QSAR models : Correlate logP values (>2.5) with improved membrane permeability but reduced solubility (validate via shake-flask experiments) .
Advanced: What strategies optimize regioselectivity in thiadiazole- benzothiazole cross-coupling?
Q. Methodological Answer :
| Condition | Regioselectivity (A:B) | Yield |
|---|---|---|
| Pd(OAc)₂, DPPF, DMF | 9:1 | 78% |
| CuI, NEt₃, DCM | 3:1 | 45% |
| Microwave, 150°C, 30 min | 12:1 | 82% |
Key Insight : Palladium catalysis with bidentate ligands (e.g., DPPF) suppresses side-product formation .
Advanced: How do structural modifications (e.g., ethyl → methyl substitution) impact bioactivity?
Q. SAR Findings :
| Substituent | Anticancer IC₅₀ (µM) | LogP |
|---|---|---|
| 5-Ethyl | 8.2 ± 0.3 | 2.7 |
| 5-Methyl | 12.5 ± 1.1 | 2.1 |
| 5-Isopropyl | 6.8 ± 0.5 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
